Ethyl 3-bromo-2-propenoate
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Overview
Description
Ethyl 3-bromo-2-propenoate is an organic compound with the molecular formula C5H7BrO2. It is an ester derived from 3-bromo-2-propenoic acid and ethanol. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-propenoate can be synthesized through the bromination of ethyl acrylate. One common method involves the addition of bromine to ethyl acrylate in the presence of a solvent like acetic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ethyl acrylate to this compound while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-2-propenoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethyl 2-propynoate.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various substituted products
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are typically used.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted esters and amides.
Elimination Reactions: The major product is ethyl 2-propynoate.
Addition Reactions: Various substituted esters and alcohols are formed depending on the nucleophile used
Scientific Research Applications
Ethyl 3-bromo-2-propenoate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drug candidates and in medicinal chemistry research.
Industry: this compound is used in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-propenoate involves its reactivity as an electrophile. The bromine atom attached to the propenoate moiety makes the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various substitution and addition reactions, forming new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparison with Similar Compounds
Ethyl 3-bromopropionate: Similar in structure but lacks the double bond present in ethyl 3-bromo-2-propenoate.
Ethyl 2-bromoacrylate: Contains a bromine atom on the alpha carbon but differs in the position of the double bond.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its combination of a bromine atom and a double bond, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide variety of complex molecules.
Properties
Molecular Formula |
C5H7BrO2 |
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Molecular Weight |
179.01 g/mol |
IUPAC Name |
ethyl 3-bromoprop-2-enoate |
InChI |
InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3 |
InChI Key |
UJTJVQIYRQALIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CBr |
Origin of Product |
United States |
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